molecular formula C17H11F3O5 B2651831 7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one CAS No. 637749-79-2

7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one

Cat. No. B2651831
CAS RN: 637749-79-2
M. Wt: 352.265
InChI Key: NXEBGESXKOLKCG-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one, also known as LY294002, is a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) signaling pathways. It is a synthetic compound that has been widely used in scientific research to investigate the role of PI3K and mTOR pathways in various cellular processes.

Scientific Research Applications

Synthesis and Chemical Reactivity
The chemical compound 7-Hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one, a type of chromene, plays a significant role in synthetic chemistry, particularly in the synthesis of photochromic materials and biologically active natural products. Chromene compounds undergo benzannulation reactions with various acetylenes to produce naphtho[2.1-b]pyrans, which are precursors to materials with unique optical properties and biological activities. For instance, these reactions can yield 7-hydroxy-10-methoxy-3H-naphtho[2.1-b]pyrans, which are sensitive to air and challenging to purify. However, by protecting the phenol function or capturing the 7-hydroxy products with triflic anhydride, stable and pure compounds can be achieved, facilitating access to naphtho[2.1-b]pyrans with diverse substituents (Rawat et al., 2006).

Catalytic Applications
Novel polystyrene-supported 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) catalysts have been developed for the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This process is crucial for the synthesis of Warfarin and its analogues, demonstrating the compound's applicability in creating medically relevant molecules. The catalysts enable high to quantitative conversion yields, showcasing their efficiency and reusability in environmentally friendly conditions (Alonzi et al., 2014).

Biological Activities
Compounds derived from chromenes, such as tectorigenin monohydrate from Belamcanda chinensis, exhibit antimicrobiotic and anti-inflammatory effects. This highlights the biological significance of chromene derivatives in pharmacology and medicinal chemistry. The structural configuration of these compounds, particularly the chromen-4-one system, plays a crucial role in their biological activities, as evidenced by studies on their molecular structure and hydrogen bonding (Liu et al., 2008).

Material Science and Photostability
In the field of material science, chromene derivatives have been explored for their potential in improving photostability. The removal of phenolic hydroxyl groups in lignin model compounds, akin to modifying chromene structures, has shown to significantly enhance photostability. This research suggests that similar modifications in chromene compounds could lead to materials with improved stability under UV light, offering potential applications in coatings, plastics, and other materials requiring high photostability (Hu et al., 2000).

properties

IUPAC Name

7-hydroxy-3-(3-methoxyphenoxy)-2-(trifluoromethyl)chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3O5/c1-23-10-3-2-4-11(8-10)24-15-14(22)12-6-5-9(21)7-13(12)25-16(15)17(18,19)20/h2-8,21H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXEBGESXKOLKCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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